Cas no 1610618-91-1 (Peiioside B)

ペイオシドB(Peiioside B)は、天然由来のトリテルペン配糖体の一種であり、特に抗炎症および抗腫瘍活性に焦点が当てられている生理活性化合物です。その構造的特徴として、糖鎖が結合した特異的な骨格を持ち、細胞内シグナル伝達経路への選択的な作用が報告されています。in vitro試験では、NF-κB経路の抑制やアポトーシス誘導能が確認されており、炎症性疾患や特定のがん細胞株に対する潜在的な応用が期待されています。他の類似化合物と比較して、より優れた生体利用能と低い細胞毒性が特徴で、創薬リード化合物としての開発可能性が示唆されています。

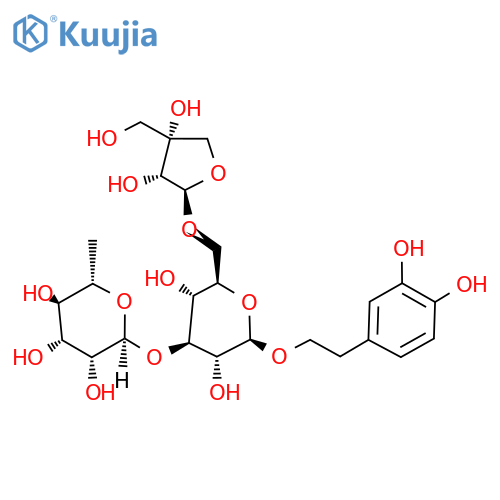

Peiioside B structure

商品名:Peiioside B

CAS番号:1610618-91-1

MF:C25H38O16

メガワット:594.5596

CID:5036611

Peiioside B 化学的及び物理的性質

名前と識別子

-

- Peiioside B

-

- インチ: 1S/C25H38O16/c1-10-15(29)17(31)18(32)23(39-10)41-20-16(30)14(7-37-24-21(34)25(35,8-26)9-38-24)40-22(19(20)33)36-5-4-11-2-3-12(27)13(28)6-11/h2-3,6,10,14-24,26-35H,4-5,7-9H2,1H3/t10-,14+,15-,16+,17+,18+,19+,20-,21-,22+,23-,24+,25+/m0/s1

- InChIKey: MDGFXWIFYYDOTA-CHVKVUDMSA-N

- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])[C@]1([H])[C@]([H])([C@]([H])(OC([H])([H])C([H])([H])C2C([H])=C([H])C(=C(C=2[H])O[H])O[H])O[C@]([H])(C([H])([H])O[C@@]2([H])[C@@]([H])([C@@](C([H])([H])O[H])(C([H])([H])O2)O[H])O[H])[C@@]1([H])O[H])O[H]

計算された属性

- 水素結合ドナー数: 10

- 水素結合受容体数: 16

- 重原子数: 41

- 回転可能化学結合数: 10

- 複雑さ: 823

- 疎水性パラメータ計算基準値(XlogP): -3.7

- トポロジー分子極性表面積: 258

Peiioside B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemFaces | CFN95336-5mg |

Peiioside B |

1610618-91-1 | > 95% | 5mg |

$318 | 2023-09-19 |

Peiioside B 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

1610618-91-1 (Peiioside B) 関連製品

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬